molecular formula C12H16N2O B2573434 1-[4-(Aminomethyl)phenyl]piperidin-2-one CAS No. 444002-98-6

1-[4-(Aminomethyl)phenyl]piperidin-2-one

Cat. No. B2573434
CAS RN: 444002-98-6
M. Wt: 204.273
InChI Key: IGFLLQNIGPBMTN-UHFFFAOYSA-N
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Description

“1-[4-(Aminomethyl)phenyl]piperidin-2-one”, also known as 4-AMP, is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 . It is a powder in physical form .


Synthesis Analysis

Piperidines, including 1-[4-(Aminomethyl)phenyl]piperidin-2-one, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 1-[4-(Aminomethyl)phenyl]piperidin-2-one includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

1-[4-(Aminomethyl)phenyl]piperidin-2-one is a powder in physical form . It has a molecular weight of 204.27 .

Scientific Research Applications

Chromatography

This compound can also play a role in chromatography as a reference compound or as part of the stationary phase design. Its unique structure can aid in the separation of complex mixtures, improving the resolution of chromatographic techniques.

Each of these applications leverages the unique chemical structure of “1-[4-(Aminomethyl)phenyl]piperidin-2-one” to explore and enhance various fields of scientific research. The compound’s versatility and reactivity make it a valuable asset in the ongoing quest for knowledge and innovation in science .

Safety and Hazards

The safety information for 1-[4-(Aminomethyl)phenyl]piperidin-2-one includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

Piperidines, including 1-[4-(Aminomethyl)phenyl]piperidin-2-one, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

1-[4-(aminomethyl)phenyl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-9-10-4-6-11(7-5-10)14-8-2-1-3-12(14)15/h4-7H,1-3,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFLLQNIGPBMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Aminomethyl)phenyl]piperidin-2-one

Synthesis routes and methods

Procedure details

To a mixture of 41 mg of copper iodide, 1.82 g of tripotassium phosphate, 38 mg of N,N′-dimethylethylenediamine, 1.00 g of 1-(4-iodophenyl)methyl amine, and 510 mg of 2-piperidone was added 4.29 mL of toluene, followed by stirring at 80° C. overnight under an argon atmosphere. The reaction liquid was filtered through Celite, the filtrate was then concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (chloroform:methanol=10:1) to obtain 552 mg of 1-[4-(aminomethyl)phenyl]piperidine-2-one.
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
41 mg
Type
catalyst
Reaction Step One
Quantity
4.29 mL
Type
solvent
Reaction Step Two

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